(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with the molecular formula and a molecular weight of 204.22 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in neuropharmacology, due to its influence on neurotransmitter systems and receptor interactions. It is often utilized in research settings to explore its biological activity and therapeutic potential.
This compound is classified as an amino acid derivative, specifically a substituted phenylbutanoic acid. Its structure includes an amino group and a cyanophenyl moiety, which contribute to its biological properties. The hydrochloride form enhances its solubility, making it more suitable for various experimental applications .
The synthesis of (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride typically involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability of production, ensuring consistent quality in the final product.
The molecular structure of (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride can be represented as follows:
The compound features a central butanoic acid chain with an amino group at one end and a cyanophenyl group at the other, which plays a crucial role in its biological interactions .
(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride can undergo various chemical reactions:
These reactions underline the compound's versatility in organic synthesis and its potential as a building block for more complex molecules.
The mechanism of action of (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific receptors and enzymes within biological systems:
Studies have shown that this compound can act as an inhibitor for certain receptors, making it a candidate for further exploration in pharmacological research aimed at treating neurological disorders.
(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's suitability for various applications in research and industry .
The applications of (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride span multiple scientific fields:
Its unique structural features make it an important compound for ongoing research into drug design and development.
The production of enantiomerically pure (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride (CAS 269726-82-1) relies heavily on chiral resolution techniques due to the compound's single chiral center. Diastereomeric salt crystallization remains the most industrially viable approach, leveraging the differential solubility of diastereomeric pairs formed between the racemic mixture and a chiral resolving agent. The racemic β-amino acid is typically treated with enantiopure acids like (S)-mandelic acid or (-)-di-O,O'-p-toluoyl-D-tartaric acid in solvent systems such as toluene-methanol or acetone-water. The resulting (R)-enantiomer-resolving agent complex precipitates selectively due to lower solubility, while the (S)-enantiomer remains in solution. After filtration, treatment with hydrochloric acid liberates the target (R)-enantiomer as its hydrochloride salt. This method typically achieves >95% enantiomeric excess (ee) but suffers from inherent yield limitations of ≤50% per cycle. Modern approaches incorporate racemization-recycling protocols where the mother liquor undergoes base-catalyzed racemization (e.g., using DBU in toluene at 80°C) to regenerate the racemate for subsequent resolution cycles, pushing theoretical yields toward 90% [2] [4].
Table 1: Chiral Resolving Agents for Diastereomeric Salt Formation
Resolving Agent | Solvent System | Typical ee (%) | Yield (%) |
---|---|---|---|
(S)-Mandelic acid | Toluene/Methanol | 98.5 | 45 |
(-)-Di-p-toluoyl tartaric acid | Acetone/Water | 95.2 | 42 |
L-(+)-Tartaric acid | Ethanol/Water | 93.7 | 38 |
Catalytic asymmetric methods offer atom-economic alternatives to resolution for constructing the chiral β-amino acid backbone. Palladium-catalyzed decarboxylative allylation of 4-substituted isoxazolidin-5-ones enables direct enantioselective formation of the quaternary carbon center characteristic of β²,²-amino acids. Using chiral PHOX ligands (e.g., (S)-t-Bu-PHOX, 5 mol%) and Pd₂(dba)₃ as precatalyst, the reaction proceeds via an η³-allylpalladium complex that undergoes stereoselective nucleophilic attack, achieving up to 98% ee. The isoxazolidinone N–O bond serves a dual purpose: acting as a traceless protecting group and facilitating subsequent peptide coupling. This method provides access to N-protected derivatives (e.g., Fmoc-β²,²-amino acids) directly compatible with solid-phase peptide synthesis without requiring additional protection/deprotection steps [5] [10]. Alternative approaches include chiral phase-transfer catalysis for conjugate addition to β-cyanocinnamates and enzymatic resolutions using immobilized lipases (e.g., CAL-B), though substrate scope limitations exist for the latter [9].
The electron-deficient 3-cyanophenyl moiety presents unique challenges during synthesis due to potential side reactions at the nitrile group or undesired migration of protecting groups on the amino acid backbone. Strategic protection is essential:
Carboxylic Acid Protection: Methyl or ethyl esters are preferred for resolution steps due to ease of hydrolysis under mild basic conditions (e.g., LiOH/THF-H₂O). Tert-butyl esters offer orthogonal deprotection with TFA but risk tert-butylation of the nitrile under acidic conditions.
Amino Group Protection: Benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups provide stability during synthesis but require hydrogenolysis or strong acids for removal, potentially compromising the nitrile. Fluorenylmethyloxycarbonyl (Fmoc) has emerged as optimal due to its base-lability (piperidine/DMF), preserving both the nitrile and chiral integrity. Crucially, acyl migration must be controlled during protection; in situ IR monitoring confirms complete reaction before proceeding to minimize regioisomeric impurities [6].
Table 2: Catalytic Asymmetric Synthesis Methods
Method | Catalyst System | ee (%) | Key Advantage |
---|---|---|---|
Pd-catalyzed allylation | Pd/(S)-t-BuPHOX | 95-98 | Direct quaternary center formation |
Phase-transfer catalysis | Cinchona alkaloid-derived | 85-92 | Mild conditions |
Enzymatic resolution | CAL-B lipase | >99 | High enantioselectivity for esters |
Conversion of the free base to the hydrochloride salt enhances stability, crystallinity, and handling. The process involves dissolving the (R)-enantiomer in anhydrous ethyl acetate or tert-butyl methyl ether and treating with 2.0-2.2 equivalents of acetyl chloride at 0-5°C. Acetyl chloride generates HCl in situ without water, preventing nitrile hydrolysis. The reaction follows SN2-type nucleophilic attack where the amino group's lone pair attacks the carbonyl carbon of acetyl chloride, followed by chloride displacement. Crystallization initiates upon salt formation, with yield optimization depending on:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: